Methyl 4-(2-((2-cyclopropyl-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate
Description
Methyl 4-(2-((2-cyclopropyl-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate is a methyl benzoate derivative featuring a complex amide substituent at the para-position of the aromatic ring. The substituent comprises a cyclopropyl-hydroxypropyl moiety linked via an amino-oxoacetamido group.
Properties
IUPAC Name |
methyl 4-[[2-[(2-cyclopropyl-2-hydroxypropyl)amino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-16(22,11-5-6-11)9-17-13(19)14(20)18-12-7-3-10(4-8-12)15(21)23-2/h3-4,7-8,11,22H,5-6,9H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVIUWGSJHUVTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((2-cyclopropyl-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the benzoate ester: This can be achieved by esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.
Introduction of the amino acid derivative: The amino acid derivative can be introduced through a coupling reaction with an appropriate amine, such as 2-cyclopropyl-2-hydroxypropylamine, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Formation of the final product: The final step involves the acylation of the intermediate with an appropriate acylating agent, such as oxalyl chloride, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((2-cyclopropyl-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((2-cyclopropyl-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Quinoline-Piperazine Series ()
Compounds C1–C7 (e.g., Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share the methyl benzoate core but differ in their substituents:
- Key Structural Differences: Target Compound: Amide-linked cyclopropyl-hydroxypropyl group. C1–C7: Piperazine-quinoline carbonyl groups with aryl/halogen substituents (e.g., bromo, chloro, methoxy).
- Physicochemical Implications: The hydroxyl group in the target compound increases hydrophilicity compared to the lipophilic halogenated aryl groups in C2–C3.
- Biological Activity: C1–C7 are hypothesized to target kinase enzymes due to quinoline’s role in kinase inhibition . The target compound’s amide group may instead facilitate interactions with proteases or receptors.
Methyl Benzoate-Based Herbicides (–3)
Examples include metsulfuron-methyl and tribenuron-methyl, which are sulfonylurea herbicides.
- Key Structural Differences: Target Compound: Amino-oxoacetamido substituent. Herbicides: Sulfonylurea or imidazolinone groups (e.g., methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate).
- Functional Implications: Sulfonylureas inhibit acetolactate synthase (ALS), critical in plant amino acid synthesis . The target compound’s lack of a sulfonylurea moiety suggests a different mechanism of action. The ester group in all compounds enhances bioavailability, acting as a prodrug that hydrolyzes to the active acid form.
Comparative Data Table
Research Findings and Implications
- Synthesis: The target compound’s amide bond likely requires coupling reagents (e.g., EDC/HOBt), contrasting with the piperazine-quinoline coupling in C1–C7 (via nucleophilic acyl substitution) .
- Stability : The cyclopropane ring may reduce metabolic degradation compared to halogenated aryl groups in C2–C4, which are prone to oxidative dehalogenation.
Q & A
Q. How can researchers optimize the synthetic yield of Methyl 4-(2-((2-cyclopropyl-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate?
- Methodological Answer: Synthesis optimization requires precise control of reaction parameters:
- Temperature: Maintain 0–5°C during amide coupling to minimize side reactions (e.g., hydrolysis of ester groups).
- pH: Neutral conditions (pH 6.5–7.5) stabilize the hydroxyl and amine groups during condensation steps .
- Reaction Time: Monitor intermediates via TLC to avoid over-reaction, which can degrade the cyclopropyl moiety.
Post-synthesis, use recrystallization (ethanol/water mixtures) to enhance purity, as described in analogous ester-amide syntheses .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the cyclopropyl group (δ 0.5–1.5 ppm for cyclopropyl protons) and ester carbonyl (δ 165–170 ppm) .
- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and detect byproducts like unreacted starting materials .
- Mass Spectrometry (HRMS): Verify the molecular ion peak (C₁₉H₂₅N₂O₅, calculated [M+H]⁺ = 361.1763) to confirm molecular formula .
Q. How do the functional groups in this compound influence its reactivity in further derivatization?
- Methodological Answer:
- Ester Group: Susceptible to hydrolysis under acidic/basic conditions. Use mild saponification (e.g., LiOH in THF/H₂O) to convert to carboxylic acid without degrading the amide bond .
- Amide Bond: Stable under most conditions but can undergo enzymatic cleavage (e.g., protease assays for bioactivity studies).
- Cyclopropyl-Hydroxypropyl Moiety: The strained cyclopropyl ring may participate in ring-opening reactions under radical or acidic conditions, enabling diversification .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?
- Methodological Answer:
- Cross-Validation: Compare experimental NMR data with computational predictions (DFT-based tools like Gaussian) to assign ambiguous peaks .
- Variable Temperature NMR: Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C.
- Heteronuclear Correlation (HSQC/HMBC): Resolve overlapping signals by mapping ¹H-¹³C couplings, particularly for the cyclopropyl and amide regions .
Q. What computational strategies are recommended to predict the compound’s bioactivity or binding affinity?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina with protein targets (e.g., kinases or GPCRs) to model interactions of the amide and cyclopropyl groups.
- QSAR Modeling: Train models on analogous benzoate derivatives to correlate structural features (e.g., logP, polar surface area) with biological activity .
- MD Simulations: Assess conformational stability of the hydroxypropyl sidechain in aqueous environments using GROMACS .
Q. How can researchers design analogs to improve metabolic stability without compromising activity?
- Methodological Answer:
- Ester Bioisosteres: Replace the methyl ester with a trifluoroethyl or pivaloyloxymethyl group to resist esterase-mediated hydrolysis .
- Cyclopropyl Modifications: Introduce electron-withdrawing groups (e.g., -F) to the cyclopropyl ring to enhance stability while retaining strain-driven reactivity .
- Pro-drug Strategies: Convert the hydroxyl group to a phosphate or acyloxy derivative for targeted release in vivo .
Q. What experimental approaches are suitable for investigating the compound’s mechanism of action in cellular assays?
- Methodological Answer:
- Fluorescence Labeling: Conjugate a BODIPY fluorophore to the benzoate moiety via NHS-ester chemistry for live-cell imaging .
- Kinase Profiling: Use a kinase inhibitor library to screen for activity modulation, focusing on ATP-binding pockets that may interact with the amide group.
- Metabolomics: Apply LC-MS/MS to track metabolic byproducts in hepatocyte models, identifying pathways like CYP450-mediated oxidation of the cyclopropyl group .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed solubility profiles?
- Methodological Answer:
- Solvent Screening: Test solubility in DMSO-water gradients (1–10% DMSO) and PEG-based systems to identify optimal buffers for biological assays.
- Co-solvency Approach: Use cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility without chemical modification .
- pKa Determination: Measure the ionization state (e.g., via potentiometric titration) to refine computational solubility predictions .
Scale-Up and Purification Challenges
Q. What purification methods are recommended for gram-scale synthesis?
- Methodological Answer:
- Column Chromatography: Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for high-resolution separation of amide and ester byproducts.
- Crystallization Optimization: Screen solvent pairs (e.g., acetone/heptane) to improve crystal yield and purity .
- Continuous Flow Systems: Implement microreactors for controlled amide bond formation, reducing side reactions during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
